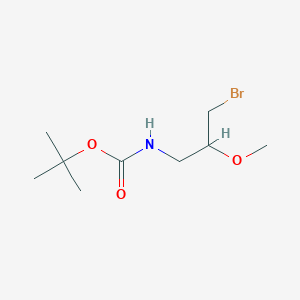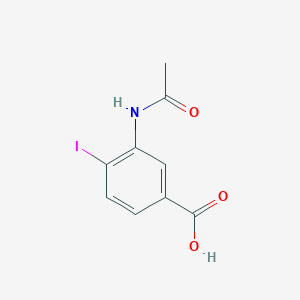
Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate is an organic compound with the molecular formula C9H18BrNO3. It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, and a methoxypropyl group. This compound is often used in organic synthesis, particularly as a protecting group for amines due to its stability and ease of removal under mild conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate can be synthesized through the reaction of di-tert-butyl dicarbonate with 3-bromopropylamine hydrobromide. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while the carbamate group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.
Major Products
Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include primary and secondary amines.
Applications De Recherche Scientifique
Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl n-(3-bromo-2-methoxypropyl)carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the compound. Upon exposure to strong acids, the tert-butyl group is cleaved, releasing the free amine . This process is facilitated by the resonance stabilization of the resulting carbocation and the elimination of the trifluoroacetate ion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative used as a protecting group for amines.
Tert-butyl 3-bromopropylcarbamate: Similar structure but lacks the methoxy group, making it less versatile in certain reactions.
Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Contains a pyridine ring, offering different reactivity and applications.
Uniqueness
Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate is unique due to its combination of a bromine atom and a methoxy group, which allows for diverse chemical modifications. Its stability and ease of removal make it an ideal protecting group for amines in complex synthetic pathways .
Propriétés
Formule moléculaire |
C9H18BrNO3 |
|---|---|
Poids moléculaire |
268.15 g/mol |
Nom IUPAC |
tert-butyl N-(3-bromo-2-methoxypropyl)carbamate |
InChI |
InChI=1S/C9H18BrNO3/c1-9(2,3)14-8(12)11-6-7(5-10)13-4/h7H,5-6H2,1-4H3,(H,11,12) |
Clé InChI |
YMJWKZHQIXLQBE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CBr)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid](/img/structure/B13501283.png)
![2-{6-Azaspiro[3.4]octan-2-yl}acetic acid hydrochloride](/img/structure/B13501284.png)

![4-(tert-Butyl) 6-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B13501294.png)

![tert-butyl N-[4-(2-hydroxypropan-2-yl)cyclohexyl]carbamate](/img/structure/B13501315.png)








